(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a cyano group, a chloro-substituted phenyl ring, and a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts such as sodium cyanide or potassium cyanide.
Substitution on the Phenyl Ring: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Attachment of the Methoxynaphthalene Moiety: The final step involves the coupling of the methoxynaphthalene moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, sodium hydrosulfide, or primary amines under basic conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include primary amines, secondary amines, and alcohols.
Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Biochemical Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industry
Materials Science: The compound’s unique structure may impart desirable properties to materials, such as improved thermal stability or electronic characteristics, making it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The cyano group and the methoxynaphthalene moiety are likely key functional groups involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide: can be compared with other cyano-substituted enamides and naphthalene derivatives.
N-(3-chloro-2-methylphenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the methoxynaphthalene moiety, which may result in different biological activity and chemical properties.
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxynaphthalen-1-yl)prop-2-enamide: The hydroxyl group may alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the methoxynaphthalene moiety in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRHYMWHJRQV-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.